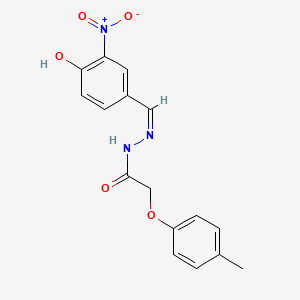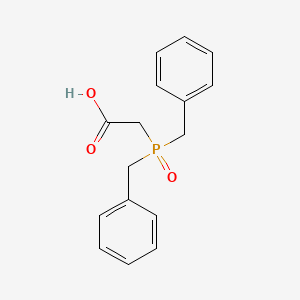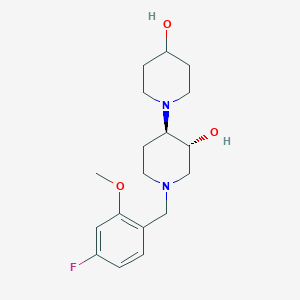
(4-bromo-2-methylphenyl)(2,4,5-trimethoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-bromo-2-methylphenyl)(2,4,5-trimethoxybenzyl)amine, also known as 25B-NBOMe, is a synthetic phenethylamine derivative that acts as a potent hallucinogen. It is a member of the NBOMe series of compounds, which are known for their psychedelic effects.
作用機序
The mechanism of action of (4-bromo-2-methylphenyl)(2,4,5-trimethoxybenzyl)amine involves its binding to the serotonin 2A receptor, which leads to the activation of downstream signaling pathways. This results in the alteration of neural activity in various brain regions, leading to the characteristic hallucinogenic effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include changes in heart rate, blood pressure, and body temperature. It also affects the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
実験室実験の利点と制限
One advantage of (4-bromo-2-methylphenyl)(2,4,5-trimethoxybenzyl)amine in lab experiments is its potency, which allows for the study of its effects at low concentrations. However, its high affinity for the serotonin 2A receptor may limit its use in studying other receptor systems. Additionally, its potential for inducing hallucinations may pose ethical concerns in human studies.
将来の方向性
For research on (4-bromo-2-methylphenyl)(2,4,5-trimethoxybenzyl)amine include the study of its effects on other receptor systems, such as the dopamine and glutamate receptors. It could also be used in the development of new treatments for psychiatric disorders, such as depression and anxiety. Furthermore, its potential as a tool for studying the neural basis of consciousness and perception could be explored in future studies.
Conclusion
In conclusion, this compound is a synthetic phenethylamine derivative that acts as a potent hallucinogen. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand the effects of this compound, it has the potential to be a valuable tool in the study of the central nervous system and the development of new treatments for psychiatric disorders.
合成法
The synthesis method of (4-bromo-2-methylphenyl)(2,4,5-trimethoxybenzyl)amine involves the reaction of 2,4,5-trimethoxybenzaldehyde with 4-bromo-2-methylphenylamine in the presence of a reducing agent. The resulting product is purified through recrystallization and characterized through spectroscopic analysis.
科学的研究の応用
(4-bromo-2-methylphenyl)(2,4,5-trimethoxybenzyl)amine has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent agonist of the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor is also the target of many other hallucinogenic compounds, such as LSD and psilocybin.
特性
IUPAC Name |
4-bromo-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3/c1-11-7-13(18)5-6-14(11)19-10-12-8-16(21-3)17(22-4)9-15(12)20-2/h5-9,19H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRSGEIYFYOOMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NCC2=CC(=C(C=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B6028192.png)
![ethyl 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)pyrazine-2-carboxylate](/img/structure/B6028197.png)
![3-{1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B6028198.png)
![1-(cyclobutylmethyl)-3-{[(cyclohexylmethyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6028208.png)
![1-acetyl-N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-4-piperidinamine](/img/structure/B6028219.png)

![2-{[5-ethyl-1-(2-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6028240.png)
![N-{1-[1-(3-cyclopentylpropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6028247.png)
![8-methoxy-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B6028251.png)

![1-ethyl-4-[4-(3-methoxyphenoxy)but-2-en-1-yl]piperazine hydrochloride](/img/structure/B6028263.png)

![N-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B6028280.png)